5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]methyl}thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thieno[2,3-d]pyrimidin-4-one derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the thieno[2,3-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl groups: This step may involve substitution reactions using 4-chlorophenyl reagents.
Final assembly: The final compound is formed by linking the intermediate structures through condensation or coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.
4-chlorophenyl derivatives: Compounds with similar phenyl substituents but different core structures.
Uniqueness
5-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties.
Eigenschaften
Molekularformel |
C25H14Cl2N4O2S2 |
---|---|
Molekulargewicht |
537.4 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-2-[[5-(4-chlorophenyl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H14Cl2N4O2S2/c26-14-5-1-12(2-6-14)16-10-34-24-20(16)22(32)28-18(30-24)9-19-29-23(33)21-17(11-35-25(21)31-19)13-3-7-15(27)8-4-13/h1-8,10-11H,9H2,(H,28,30,32)(H,29,31,33) |
InChI-Schlüssel |
UFPCWBZVEXVRST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC(=N3)CC4=NC5=C(C(=CS5)C6=CC=C(C=C6)Cl)C(=O)N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.